N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide
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Overview
Description
N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is an organic compound with the molecular formula C22H32N2OS It is a derivative of benzamide and contains a thienyl group, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide typically involves the following steps:
Formation of the Thienyl Intermediate: The thienyl intermediate can be synthesized by reacting 4,5-dimethyl-2-thiophenecarboxaldehyde with dibutylamine in the presence of a suitable catalyst.
Coupling with Benzamide: The thienyl intermediate is then coupled with benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form amines.
Substitution: The dibutylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It can be used to study the interactions of thienyl-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets. The dibutylamino group may interact with receptors or enzymes, modulating their activity. The thienyl group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{3-[(dimethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide: Similar structure but with dimethylamino instead of dibutylamino.
N-{3-[(diethylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide: Similar structure but with diethylamino instead of dibutylamino.
Uniqueness
N-{3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl}benzamide is unique due to the presence of the dibutylamino group, which can influence its lipophilicity and membrane permeability. This can affect its pharmacokinetic properties and make it more suitable for certain applications compared to its analogs.
Properties
Molecular Formula |
C22H32N2OS |
---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
N-[3-[(dibutylamino)methyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C22H32N2OS/c1-5-7-14-24(15-8-6-2)16-20-17(3)18(4)26-22(20)23-21(25)19-12-10-9-11-13-19/h9-13H,5-8,14-16H2,1-4H3,(H,23,25) |
InChI Key |
ZXDVNQSFRFNBQN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCCCN(CCCC)CC1=C(SC(=C1C)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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